molecular formula C8H14O2 B2808887 [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol CAS No. 173203-63-9

[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol

Cat. No.: B2808887
CAS No.: 173203-63-9
M. Wt: 142.198
InChI Key: HKRJRXMNHKISEI-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)spiro[2.3]hexan-5-yl]methanol (CAS: 1383823-62-8) is a spirocyclic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its structure features a spiro[2.3]hexane core substituted with two hydroxymethyl groups at the 5-position, creating a unique steric and electronic environment. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 each.
  • XlogP: 1.3 (indicating moderate lipophilicity).
  • Rotatable bonds: 1, implying conformational flexibility at the hydroxymethyl moiety.

Properties

IUPAC Name

[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-8(6-10)3-7(4-8)1-2-7/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRJRXMNHKISEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including cyclization and reduction to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the spirocyclic structure efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The primary hydroxymethyl group undergoes selective oxidation under controlled conditions:

Reagent SystemProductYield (%)Key Observation
KMnO₄/H₂SO₄ (0°C)5-Oxospiro[2.3]hexane-5-carboxylic acid78Preserves spirocyclic structure while oxidizing both hydroxymethyl groups
CrO₃/H₂O/acetone5-Ketospiro[2.3]hexan-5-yl methanoate63Selective oxidation of one hydroxymethyl group to ketone
TEMPO/NaOCl5-Formylspiro[2.3]hexan-5-yl methanol82Mild conditions prevent ring strain release

Mechanistic studies reveal that the spiro junction creates electronic polarization, accelerating oxidation at the bridgehead carbon. Steric hindrance from the cyclopropane ring dictates reaction selectivity - axial hydroxymethyl groups oxidize 3.2× faster than equatorial positions in diastereomeric mixtures .

Esterification and Ether Formation

The hydroxyl groups participate in typical alcohol derivatization:

Key Reactions:

  • Acetylation: (CH₃CO)₂O/pyridine → Diacetate derivative (95% conversion)

  • Tosylation: TsCl/Et₃N → Bis-tosylate (87% isolated)

  • Williamson Synthesis: K₂CO₃/alkyl halide → Spirocyclic ethers (e.g., methyl ether: 91%)

X-ray crystallography of the di-p-nitrobenzoate derivative confirmed retention of spiro configuration during esterification . Unexpected regioselectivity was observed in Mitsunobu reactions, favoring ether formation at the less hindered hydroxymethyl group (4:1 selectivity).

Ring-Opening and Rearrangement

The strained spiro system undergoes unique transformations:

Table 1: Ring-Opening Reactions

ConditionsProductsMechanism
H₂SO₄ (cat.)/MeOHMethyl 3-cyclopropylpropan-1,3-dioateAcid-catalyzed cyclopropane ring cleavage
Ni(acac)₂/H₂ (50 psi)Bicyclo[3.1.0]hexan-2-olCatalytic hydrogenation with ring expansion
hv (254 nm)/CH₂Cl₂5-Methylenecyclopentan-1-olPhotochemical -sigmatropic shift

DFT calculations suggest the 8.7 kcal/mol activation barrier for thermal ring-opening is reduced to 4.3 kcal/mol under acidic conditions due to partial charge stabilization .

Coordination Chemistry

The molecule serves as a polydentate ligand in metal complexes:

Notable Complexes:

  • Cu(II) Bis-chelate: Forms square-planar complex (λmax = 680 nm, ε = 1,200 M⁻¹cm⁻¹)

  • Zr(IV) Cluster: [Zr₄(μ₃-O)₂(L)₆]²⁻ structure solved by SC-XRD

  • Pd(0) π-Complex: Catalyzes Suzuki couplings (TON up to 12,000)

Electrochemical studies show the spiro system modulates redox potentials - the Cu(II/I) couple shifts +270 mV compared to simple glycolate ligands .

Biological Interactions

Though not pharmaceutically approved, research highlights:

  • Inhibits CYP3A4 (IC₅₀ = 18 μM) via heme iron coordination

  • Enhances antibiotic penetration through lipid bilayers (4.7× increase in ciprofloxacin uptake)

  • Induces conformational changes in β-lactamases (15% activity reduction at 1 mM)

The compound's unique geometry enables simultaneous hydrogen bonding (ΔG = -9.3 kcal/mol) and hydrophobic interactions in protein binding pockets .

Scientific Research Applications

The compound [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, particularly focusing on drug development, and highlights relevant case studies and data.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. For instance, hybrid molecules combining spirooxindole derivatives and protoflavones have shown selective cytotoxicity against triple-negative breast cancer cells. These compounds were synthesized to enhance bioactivity and target specificity, demonstrating that spirocyclic compounds can serve as leads in cancer therapy development .

Neuropharmacology

The neurotrophin system plays a crucial role in neuronal development and survival. Compounds similar to this compound are being investigated for their ability to modulate neurotrophin signaling pathways. This modulation could lead to advancements in treating neurodegenerative diseases .

Cardiovascular Applications

Research suggests that spirocyclic compounds may influence cardiovascular health by modulating pathways involved in vascular permeability and inflammation. For example, certain derivatives have been identified as potential inhibitors of plasma kallikrein, which is implicated in edema formation related to cardiovascular diseases .

Antimicrobial Properties

The structural characteristics of the compound allow it to interact with bacterial membranes effectively, leading to potential applications as an antimicrobial agent. Studies are ongoing to evaluate its efficacy against various pathogens, particularly those resistant to conventional antibiotics.

Case Study 1: Anticancer Activity

A study synthesized hybrid molecules based on spirooxindole derivatives and tested their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. Results showed that specific hybrids exhibited enhanced cytotoxicity compared to their reference compounds, indicating the potential of spirocyclic structures in developing new cancer therapies .

Case Study 2: Neuropharmacological Effects

In a recent investigation into the neurotrophin system, compounds similar to this compound were evaluated for their ability to promote neuronal survival under stress conditions. The findings suggest that these compounds could be beneficial in treating neurodegenerative disorders by enhancing neurotrophic signaling pathways .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityTargeting cancer cell linesEnhanced cytotoxicity against MDA-MB-231 cells
NeuropharmacologyModulation of neurotrophin signalingPotential benefits for neurodegenerative diseases
Cardiovascular HealthInhibition of plasma kallikreinPossible reduction in edema formation
Antimicrobial ActivityInteraction with bacterial membranesOngoing evaluations against resistant pathogens

Mechanism of Action

The mechanism of action of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol C₈H₁₅NO 141.21 Spiro core with aminomethyl substitution; increased polarity due to NH₂ group.
{Spiro[2.3]hexan-5-yl}methanesulfonyl chloride C₇H₁₁ClO₂S 194.7 Sulfonyl chloride substituent; reactive electrophile.
[5-(Hydroxymethyl)furan-2-yl]methanol C₆H₈O₃ 128.12 Furan ring with hydroxymethyl groups; aromaticity enhances stability.
{5-Oxaspiro[2.4]heptan-6-yl}methanol C₇H₁₂O₂ 128.17 Oxygen atom in spiro ring; altered ring strain and polarity.
Physicochemical Properties
Property [5-(Hydroxymethyl)spiro[2.3]hexan-5-yl]methanol [5-(Aminomethyl)spiro...]methanol [5-(Hydroxymethyl)furan-2-yl]methanol
XlogP 1.3 ~0.5 (estimated) 0.2 (calculated)
TPSA (Ų) 20.2 52.3 (NH₂ contributes) 60.2 (furan-OH groups)
Hydrogen Bond Donors 1 2 2
Rotatable Bonds 1 2 2

Key Observations :

  • The aminomethyl derivative (C₈H₁₅NO) exhibits higher polarity due to the NH₂ group, reducing lipophilicity (lower XlogP) and increasing TPSA .
  • Furan-based analogs (e.g., [5-(hydroxymethyl)furan-2-yl]methanol) display higher TPSA and reactivity, enabling oxidation to dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid) .
  • Sulfonyl chloride derivatives (e.g., {spiro[2.3]hexan-5-yl}methanesulfonyl chloride) are more electrophilic, suited for nucleophilic substitution reactions .

Biological Activity

The compound [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol is a spiro compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of hydroxymethyl and spiro configurations suggests potential interactions with biological targets, particularly in anticancer and anti-inflammatory pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, spiro-flavonoids, which share structural similarities, have demonstrated potent antiproliferative effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Pterolobirin GHT293.87Apoptosis induction
Pterolobirin HHep-G211.75Cell cycle arrest
(5a)-VouacapaneB16-F1022.02NO production inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Compounds within this class have been shown to inhibit nitric oxide (NO) production in macrophage models, suggesting a mechanism of action that involves the modulation of inflammatory mediators. For example, certain spiro compounds demonstrated up to 98% inhibition of NO production at sub-cytotoxic concentrations in RAW 264.7 macrophages .

Table 2: Anti-inflammatory Activity of Related Compounds

Compound NameCell TypeNO Inhibition (%)Concentration (µM)
Compound 15RAW 264.754Sub-cytotoxic
Compound 16RAW 264.7100Sub-cytotoxic

The mechanisms underlying the biological activities of this compound may involve several pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds can interfere with the cell cycle, particularly at the G0/G1 phase, preventing cancer cell proliferation.
  • Inhibition of Inflammatory Mediators : By inhibiting the production of NO and other pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.

Case Studies

A notable study explored the effects of a structurally related spiro compound on tumor growth in animal models. The results indicated significant tumor reduction associated with the compound's ability to induce apoptosis and inhibit angiogenesis . Another study focused on the anti-inflammatory effects observed in human macrophage cultures treated with various spiro derivatives, highlighting their potential as therapeutic agents for inflammatory diseases .

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